molecular formula C23H19Cl2N3O B11111554 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- CAS No. 301160-16-7

9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]-

Cat. No.: B11111554
CAS No.: 301160-16-7
M. Wt: 424.3 g/mol
InChI Key: HHPWQHXESKTGSZ-UHFFFAOYSA-N
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Description

9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a carbazole core, a benzimidazole moiety, and an ethanol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenyl derivatives with nitrogen-containing reagents.

    Introduction of Ethanol Group: The ethanol group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the carbazole core is replaced by an ethanol moiety.

    Attachment of Benzimidazole Moiety: The benzimidazole moiety is attached through a condensation reaction between the carbazole derivative and a benzimidazole precursor.

    Chlorination: The final step involves the chlorination of the carbazole derivative to introduce the 3,6-dichloro groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

    Quality Control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the benzimidazole or carbazole core.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Modified carbazole or benzimidazole derivatives.

    Substitution Products: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- has several scientific research applications:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Pharmaceuticals: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Materials Science: Employed in the synthesis of advanced materials with specific optical and electronic properties.

    Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can:

    Inhibit Enzyme Activity: By binding to the active site or allosteric sites of enzymes.

    Modulate Receptor Function: By acting as an agonist or antagonist at specific receptors.

    Intercalate with DNA: By inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole-9-ethanol: A simpler derivative without the benzimidazole and dichloro groups.

    3,6-Dichloro-9H-carbazole: Lacks the ethanol and benzimidazole moieties.

    2-(9H-Carbazol-9-yl)ethanol: Similar structure but without the dichloro and benzimidazole groups.

Uniqueness

The uniqueness of 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- lies in its combination of functional groups, which confer distinct electronic, chemical, and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

301160-16-7

Molecular Formula

C23H19Cl2N3O

Molecular Weight

424.3 g/mol

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C23H19Cl2N3O/c1-14-26-20-4-2-3-5-23(20)27(14)12-17(29)13-28-21-8-6-15(24)10-18(21)19-11-16(25)7-9-22(19)28/h2-11,17,29H,12-13H2,1H3

InChI Key

HHPWQHXESKTGSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O

Origin of Product

United States

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